![molecular formula C15H13N5O4 B2431900 N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1775349-24-0](/img/structure/B2431900.png)

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

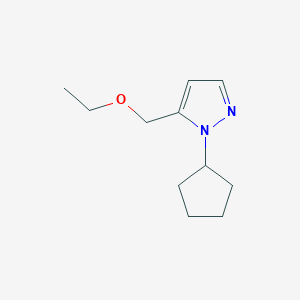

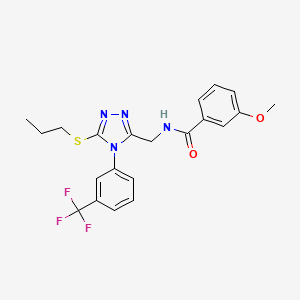

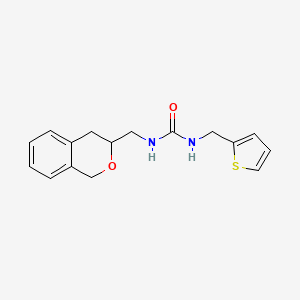

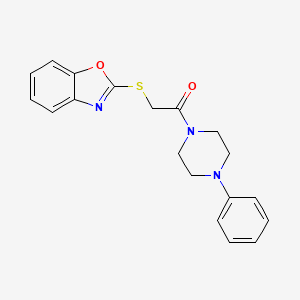

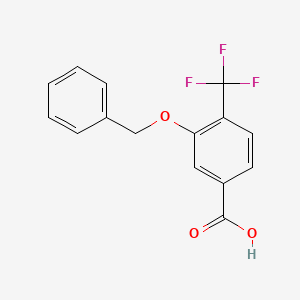

“N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a chemical compound. It is related to a series of compounds that have been synthesized and evaluated for their anticancer activity . The compound is part of a broader class of molecules known as 1,2,3-triazoles .

Synthesis Analysis

The synthesis of similar compounds involves a Pd-catalyzed C-N cross-coupling . In some cases, cyclization reactions are used, forming multiple chemical bonds consecutively without isolating the triazole intermediate .

Molecular Structure Analysis

The molecular structure of this compound includes a 1,3-benzodioxol-5-ylmethyl group, a 6-methyl group, a 4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine group, and a 3-carboxamide group .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these types of compounds often involve Pd-catalyzed C-N cross-coupling . Additionally, cyclization reactions can be used, forming multiple chemical bonds consecutively without isolating the triazole intermediate .

Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Their Biological Significance

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a heterocyclic compound. The significance of heterocyclic compounds, especially those containing triazine scaffolds like our compound of interest, has been widely acknowledged in medicinal chemistry. Triazine derivatives have been investigated for a broad spectrum of biological activities, such as antibacterial, antifungal, anti-cancer, antiviral, and anti-inflammatory effects, among others. The triazine nucleus, due to its diverse biological activities, is considered an essential core structure for the development of future drugs (Verma, Sinha, & Bansal, 2019).

Antibacterial Activity and Applications in Drug Discovery

The structure of our compound includes the triazole moiety, which has been identified as a potent inhibitor of various critical biological targets, including DNA gyrase and topoisomerase IV. Specifically, 1,2,3-triazole and 1,2,4-triazole hybrids have shown promising broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant forms. The antibacterial properties of these compounds, coupled with their ability to overcome drug resistance, make them crucial in the development of novel anti-bacterial agents (Jie Li & Junwei Zhang, 2021).

Pyrazine Derivatives in Pharmacology

The compound is also a pyrazine derivative, a class of compounds known for their significant pharmacological effects, including antibacterial, antifungal, antidiabetic, and anticancer activities. Recent patents have highlighted the potential of pyrazine derivatives as active compounds in various therapeutic areas. This underlines the ongoing interest and potential of such compounds in drug development and pharmacological research (Ferreira & Kaiser, 2012).

Novel Synthesis Methods and Chemical Reactions

The synthesis of polyfunctional heteroaromatic compounds, such as this compound, often leads to the discovery of new chemical reactions and rearrangements. Research has highlighted unexpected reactions and structural corrections in the synthesis of such compounds, providing valuable insights for chemists involved in drug synthesis and the development of novel therapeutic agents (Moustafa, Al-Mousawi, Elnagdi, & El‐Seedi, 2017).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit activity against various cancer cell lines .

Mode of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.

Biochemical Pathways

Related compounds have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially lead to mitotic blockade and cell apoptosis, affecting the proliferation of cancer cells.

Result of Action

Related compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound may have similar effects, leading to the inhibition of cancer cell proliferation.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O4/c1-8-6-20-13(15(22)17-8)12(18-19-20)14(21)16-5-9-2-3-10-11(4-9)24-7-23-10/h2-4,6H,5,7H2,1H3,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZIALVFYBSEHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C(=C(N=N2)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,4-Dichlorobenzyl)sulfanyl]-6-(methoxymethyl)-2-phenylpyrimidine](/img/structure/B2431817.png)

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2431823.png)

![3-(3,4-dimethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2431824.png)

![ethyl 2-[(4-butoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2431825.png)

![2-[[1-[2-(4-Methylpyrazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2431832.png)